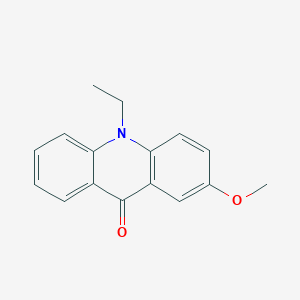
10-Ethyl-2-methoxyacridin-9(10H)-one
Cat. No. B8678569
M. Wt: 253.29 g/mol
InChI Key: OHFUKCVEJUTDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04150134
Procedure details


Similarly, there was prepared, from 3-chloro-9(10H)-acridinone and ethyl acetate, 3-chloro-10-ethyl-9(10H)-acridinone, m.p. 169°-171° C.

Name
3-chloro-10-ethyl-9(10H)-acridinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
ClC1C=CC2[C:6](=[O:16])C3C(NC=2C=1)=CC=CC=3.Cl[C:18]1[CH:19]=[CH:20][C:21]2[C:22](=[O:34])[C:23]3[C:28]([N:29]([CH2:32][CH3:33])[C:30]=2[CH:31]=1)=[CH:27][CH:26]=[CH:25][CH:24]=3>C(OCC)(=O)C>[CH3:6][O:16][C:25]1[CH:26]=[CH:27][C:28]2[N:29]([CH2:32][CH3:33])[C:30]3[C:21](=[CH:20][CH:19]=[CH:18][CH:31]=3)[C:22](=[O:34])[C:23]=2[CH:24]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC=2C(C3=CC=CC=C3NC2C1)=O
|
|
Name
|
3-chloro-10-ethyl-9(10H)-acridinone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC=2C(C3=CC=CC=C3N(C2C1)CC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=CC=2C(C3=CC=CC=C3N(C2C=C1)CC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
